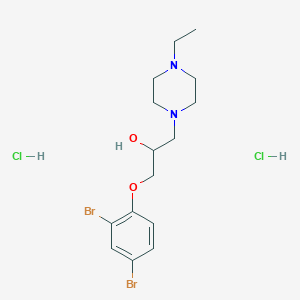![molecular formula C11H16ClNO2 B2657507 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride CAS No. 1670275-12-3](/img/structure/B2657507.png)
2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride” is a chemical compound with the molecular weight of 229.71 . It is a powder form substance .
Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-N-phenethylglycine hydrochloride . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-12(9-11(13)14)8-7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,13,14);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride” include a molecular weight of 229.71 , and it is a powder form substance .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The research into 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride often focuses on the synthesis and characterization of novel compounds. For instance, Ikram et al. (2015) synthesized Schiff base ligands from amino acid [1-(aminomethyl)cyclohexyl]acetic acid, which were characterized and studied for their antioxidant and xanthine oxidase inhibitory activities, demonstrating potential therapeutic applications (Ikram et al., 2015). Similarly, Kowsari et al. (2019) investigated derivatives of phenylglycine, including 2-[(4-methylbenzoyl) amino] phenyl acetic acid, for their pseudocapacitance performance in supercapacitors, highlighting the compound's potential in energy storage applications (Kowsari et al., 2019).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride are explored for their pharmacological properties. Naderi et al. (2009) studied Schiff base compounds derived from the chemical structure for their inhibition performance on corrosion in steel, which indirectly indicates the potential for developing inhibitors based on this chemical backbone (Naderi et al., 2009).
Anticancer and Antimalarial Activities
Research also extends to the potential anticancer and antimalarial activities of related compounds. A study by Ying-xiang (2007) focused on the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, examining its structure and proposing an improved drug preparation method, indicating the relevance of such compounds in therapeutic applications (Ying-xiang, 2007). Furthermore, Werbel et al. (1986) explored derivatives for their antimalarial activity, demonstrating the diverse pharmacological potential of compounds related to 2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride (Werbel et al., 1986).
Enzyme Inhibition
Additionally, the pharmacological profile of new pyrrolizine derivatives, which inhibit cyclo-oxygenase and 5-lipoxygenase enzymes, showcases the potential of compounds within the same chemical family for therapeutic applications, highlighting their significance in the development of anti-inflammatory drugs (Laufer et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[methyl(2-phenylethyl)amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(9-11(13)14)8-7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHZAPNAEWCVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2657429.png)




![5-Methyl-2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2657439.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B2657441.png)
![3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2657443.png)
![Ethyl 4-(6-cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2657444.png)

![2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B2657447.png)